2-Nonenal

Catalog No.
S623736
CAS No.
2463-53-8
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonenal

CAS Number

2463-53-8

Product Name

2-Nonenal

IUPAC Name

(E)-non-2-enal

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+

InChI Key

BSAIUMLZVGUGKX-BQYQJAHWSA-N

SMILES

CCCCCCC=CC=O

Solubility

Soluble in most fixed oils; Insoluble in water
Soluble (in ethanol)

Synonyms

2(E)-nonenal, 2-nonenal, 2-nonenal, (cis)-isomer, 2-nonenal, (trans)-isomer, cis-2-nonenal, trans-2-nonenal

Canonical SMILES

CCCCCCC=CC=O

Isomeric SMILES

CCCCCC/C=C/C=O

Description

The exact mass of the compound 2-Nonenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils; insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Marker of Aging

    Research has identified 2-nonenal, particularly the trans-2-nonenal isomer, as a key contributor to the unpleasant body odor associated with aging. This odor increase is believed to be linked to age-related changes in skin surface lipids, specifically an increase in ω7-monounsaturated fatty acids []. The exact mechanism behind this connection is still under investigation, but 2-nonenal serves as a potential marker for the aging process [, ].

  • Non-invasive Odor Analysis

    Scientists are developing methods to analyze 2-nonenal levels for non-invasive body odor assessment. Techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) have been established for this purpose []. This approach allows for the collection and analysis of volatile compounds like 2-nonenal emitted from the skin, providing insights into body odor changes [].

  • Impact of Lifestyle Factors

    Studies suggest that internal and external factors can influence 2-nonenal production and subsequently, body odor. Dietary choices, smoking habits, stress levels, and even cosmetic use can affect the levels of 2-nonenal secreted by the body []. By analyzing 2-nonenal levels, researchers aim to understand how these lifestyle factors influence body odor and potentially develop personalized odor management strategies.

2-Nonenal is an unsaturated aldehyde with the chemical formula C₉H₁₈O. It is a colorless liquid characterized by a distinctive aroma, often described as cucumber-like or reminiscent of orris root. This compound is primarily known for its presence in aged beer and buckwheat, contributing to their unique scent profiles. Notably, 2-Nonenal has been identified as a component of human body odor, particularly in older individuals, where it arises from the oxidative degradation of omega-7 unsaturated fatty acids .

Due to its aldehyde functional group. It is known to undergo:

  • Aldol Condensation: This reaction can occur with acetaldehyde and heptanal, leading to the formation of larger carbon chains.
  • Electrophilic Reactions: As an α,β-unsaturated aldehyde, 2-Nonenal can engage in Michael addition reactions and Schiff base formation with nucleophiles .
  • Oxidative Degradation: In biological systems, it can be generated through lipid peroxidation processes involving omega-7 fatty acids, particularly under oxidative stress conditions .

2-Nonenal exhibits notable biological activities:

  • Odor Component: Its presence in human body odor has been linked to aging, with increased levels observed in individuals over 40 years old. This change is associated with the degradation of skin surface lipids .
  • Potential Cytotoxicity: While primarily recognized for its odor properties, there are implications that 2-Nonenal may have cytotoxic effects similar to other aldehydes formed during lipid peroxidation .

There are several methods for synthesizing 2-Nonenal:

  • Oxidation of Unsaturated Fatty Acids: The compound can be produced through the oxidative degradation of omega-7 unsaturated fatty acids.
  • Aldol Condensation: As mentioned earlier, this method involves the reaction between acetaldehyde and heptanal.
  • Lipid Peroxidation: In biological contexts, 2-Nonenal can form as a secondary product during lipid peroxidation processes.

2-Nonenal has several applications across different fields:

  • Food Industry: It is recognized for its role in flavor and aroma profiles, especially in aged beer and certain foods.
  • Fragrance Industry: Due to its unique scent, it may be utilized in perfumery.
  • Biomarker Research: Its presence in body odor is being studied as a potential biomarker for aging and related physiological changes .

Research indicates that 2-Nonenal interacts with various biological molecules:

  • Covalent Modifications: It can react with proteins such as human serum albumin, preferentially modifying lysine residues. This interaction may have implications for understanding how lipid peroxidation products affect protein function and stability .
  • Odor Perception Studies: Investigations into how 2-Nonenal contributes to body odor have highlighted its role in signaling age-related changes .

Several compounds share structural similarities with 2-Nonenal, including:

CompoundChemical FormulaKey Characteristics
4-Hydroxy-2-nonenalC₉H₁₈O₃A product of lipid peroxidation; cytotoxic properties
(E)-2-NonenalC₉H₁₆OKnown for its role in beer staling; cucumber aroma
NonanalC₉H₁₈OA straight-chain aldehyde with a fatty odor
DecanalC₁₀H₂₀OA longer-chain aldehyde; often used in fragrances

Uniqueness of 2-Nonenal

What sets 2-Nonenal apart from these similar compounds is its specific association with aging and human body odor alterations. While other aldehydes may contribute to flavor profiles or fragrance notes, 2-Nonenal's distinct olfactory characteristics and biological implications make it particularly noteworthy in studies related to aging and oxidative stress. Its dual role as both a flavor component and a marker for physiological changes underscores its unique position among similar compounds.

Physical Description

White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma

XLogP3

3.1

Density

0.855-0.865

UNII

8VEO649985

GHS Hazard Statements

Aggregated GHS information provided by 1509 companies from 7 notifications to the ECHA C&L Inventory.;
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18829-56-6
2463-53-8

Wikipedia

(2E)-2-nonenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Nonenal, (2E)-: ACTIVE
2-Nonenal: ACTIVE

Dates

Modify: 2023-07-20

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